2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide
Overview
Description
2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide, also known as 2-APA, is a novel compound with potential applications in a variety of scientific fields. It is a heterocyclic compound composed of a pyrazole ring, a pyridine ring, and an amide group. 2-APA is a promising compound due to its high solubility in both water and organic solvents, its low toxicity, and its ability to interact with both proteins and small molecules.
Scientific Research Applications
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Cancer Research
- Application : The compound N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine, which is structurally similar to the compound you mentioned, has been studied as a potential anticancer agent .
- Method : The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, creating a new series of compounds that exhibited potent CDK2 inhibitory activity .
- Results : Among the new compounds, one was found to be a potent CDK2 inhibitor (Ki = 0.005 µM) with a degree of selectivity over other CDKs tested. This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (GI50 = 0.127–0.560 μM). It reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .
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Biomedical Research
- Application : Pyrazolo[3,4-b]pyridines, which include the 1H-pyrazolo[3,4-b]pyridine isomer of the compound you mentioned, have been extensively studied for their biomedical applications .
- Method : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-pyridin-3-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-8-4-13-15(6-8)7-10(16)14-9-2-1-3-12-5-9/h1-6H,7,11H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXLAENFGCBBBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CN2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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